Dimethoxy(methyl)octylsilane

Catalog No.
S1898523
CAS No.
85712-15-8
M.F
C11H26O2Si
M. Wt
218.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethoxy(methyl)octylsilane

CAS Number

85712-15-8

Product Name

Dimethoxy(methyl)octylsilane

IUPAC Name

dimethoxy-methyl-octylsilane

Molecular Formula

C11H26O2Si

Molecular Weight

218.41 g/mol

InChI

InChI=1S/C11H26O2Si/c1-5-6-7-8-9-10-11-14(4,12-2)13-3/h5-11H2,1-4H3

InChI Key

GOIPELYWYGMEFQ-UHFFFAOYSA-N

SMILES

CCCCCCCC[Si](C)(OC)OC

Canonical SMILES

CCCCCCCC[Si](C)(OC)OC
  • Organic Synthesis

    Due to the presence of functional groups like methoxy (OCH3) and an alkyl chain, Dimethoxy(methyl)octylsilane could potentially act as a reactant or intermediate in organic synthesis reactions. The methoxy groups can participate in various reactions such as nucleophilic substitution or ether cleavage, while the alkyl chain can influence the solubility or reactivity of the molecule depending on the reaction conditions .

  • Silane Coupling Agent

    Silane coupling agents are chemicals that improve adhesion between organic and inorganic materials. The methoxy groups in Dimethoxy(methyl)octylsilane can react with inorganic surfaces like glass or metal oxides, while the alkyl chain can bond with organic polymers. This potential dual functionality suggests Dimethoxy(methyl)octylsilane as a candidate for investigating its efficiency as a silane coupling agent .

  • Biomolecule Modification

    The combination of a hydrophobic alkyl chain and hydrophilic methoxy groups makes Dimethoxy(methyl)octylsilane an interesting candidate for biomolecule modification. Attaching this molecule to biomolecules like proteins or nanoparticles could alter their solubility, targeting, or other properties relevant to biological research .

Dimethoxy(methyl)octylsilane is an organosilicon compound with the molecular formula C11H26O2SiC_{11}H_{26}O_{2}Si and a molecular weight of 218.41 g/mol. It features a silane backbone, characterized by two methoxy groups and an octyl chain, which contributes to its unique properties. This compound is often utilized in various chemical applications due to its ability to modify surfaces and enhance adhesion properties.

Typical of silanes, including:

  • Hydrolysis: In the presence of water, it can hydrolyze to form silanol groups, which can further react with other compounds or surfaces.
  • Condensation: Hydrolyzed products can undergo condensation reactions to form siloxane networks, which are useful in coatings and sealants.
  • Functionalization: The methoxy groups can be replaced with other functional groups through nucleophilic substitution, allowing for the tailoring of properties for specific applications.

The synthesis of dimethoxy(methyl)octylsilane typically involves:

  • Alkoxysilane Synthesis: The reaction of octyltrichlorosilane with methanol under controlled conditions to introduce methoxy groups.
  • Direct Silylation: The reaction between octanol and dimethoxysilane in the presence of a catalyst, facilitating the formation of the desired silane.

These methods allow for the production of dimethoxy(methyl)octylsilane in varying purities and yields depending on reaction conditions.

Dimethoxy(methyl)octylsilane has diverse applications, including:

  • Surface Modification: Used to enhance the hydrophobicity of surfaces in coatings and sealants.
  • Adhesives and Sealants: Improves adhesion properties in various materials, particularly in construction and automotive industries.
  • Water Treatment: Employed in the formulation of water treatment chemicals, enhancing the efficiency of filtration systems .
  • Nanotechnology: Utilized in the synthesis of nanomaterials where surface functionalization is critical.

Interaction studies involving dimethoxy(methyl)octylsilane focus on its behavior when applied to different substrates. These studies often evaluate:

  • Adhesion Strength: The effectiveness of this compound in promoting adhesion between dissimilar materials.
  • Durability Testing: Assessing how well treated surfaces withstand environmental stressors such as moisture and UV exposure.

Results indicate that surfaces treated with dimethoxy(methyl)octylsilane exhibit improved longevity and resistance compared to untreated surfaces.

Several compounds share structural similarities with dimethoxy(methyl)octylsilane. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
DimethoxydimethylsilaneC4H12O2SiC_{4}H_{12}O_{2}SiSmaller molecular size; used primarily as a coupling agent .
TrimethoxyoctylsilaneC11H26O3SiC_{11}H_{26}O_{3}SiContains three methoxy groups; enhances hydrophobicity more effectively .
OctyltriethoxysilaneC11H26O4SiC_{11}H_{26}O_{4}SiFeatures ethoxy groups; used for surface modification applications .

Dimethoxy(methyl)octylsilane stands out due to its balanced hydrophobic characteristics combined with functional versatility, making it suitable for both industrial applications and research purposes. Its unique combination of properties allows it to excel in areas where both adhesion enhancement and surface modification are required.

Molecular Formula and Structural Configuration

Dimethoxy(methyl)octylsilane is an organosilicon compound with the molecular formula C₁₁H₂₦O₂Si and a molecular weight of 218.41 g/mol [1] [2] [3]. The compound is registered under CAS Registry Number 85712-15-8 and has the IUPAC name dimethoxy-methyl-octylsilane [4]. The molecular structure consists of a central silicon atom bonded to one methyl group, one octyl chain, and two methoxy groups, representing a tetrahedrally coordinated silicon center [1] [2].

The structural representation can be expressed through various chemical identifiers. The InChI notation is InChI=1S/C11H26O2Si/c1-5-6-7-8-9-10-11-14(4,12-2)13-3/h5-11H2,1-4H3, with the corresponding InChI Key being GOIPELYWYGMEFQ-UHFFFAOYSA-N [3] [5]. The SMILES representation is CCCCCCCCSi(OC)OC, clearly showing the octyl chain attached to the silicon center along with the methyl and two methoxy substituents [2] [5].

PropertyValue
Molecular FormulaC₁₁H₂₆O₂Si
Molecular Weight (g/mol)218.41
CAS Registry Number85712-15-8
IUPAC Namedimethoxy-methyl-octylsilane
InChIInChI=1S/C11H26O2Si/c1-5-6-7-8-9-10-11-14(4,12-2)13-3/h5-11H2,1-4H3
InChI KeyGOIPELYWYGMEFQ-UHFFFAOYSA-N
SMILESCCCCCCCCSi(OC)OC
MDL NumberMFCD00043052
EINECS Number288-374-3

Physical Properties

Appearance and State

Dimethoxy(methyl)octylsilane exists as a liquid at room temperature (20°C) [1] [6]. The compound presents as a colorless to almost colorless clear liquid with no characteristic odor reported in available literature [1] [7]. This physical state is consistent with the molecular structure, where the long octyl chain provides sufficient molecular weight and hydrophobic character to maintain liquid form at ambient conditions.

Density and Specific Gravity

The density of dimethoxy(methyl)octylsilane has been reported as 0.863 g/mL at 25°C [2], while the specific gravity (20/20) is documented as 0.86 [1]. These values indicate that the compound is less dense than water, which is typical for organosilicon compounds containing alkyl substituents. The slightly lower specific gravity compared to the density measurement likely reflects the different reference temperatures used in the determinations.

Boiling Point and Melting Point

The boiling point of dimethoxy(methyl)octylsilane is reported as 199°C at standard atmospheric pressure [1] [6]. This relatively high boiling point reflects the molecular weight of the compound and the intermolecular forces present, particularly van der Waals interactions from the octyl chain. No specific melting point has been documented in the literature, as the compound remains liquid at room temperature, suggesting a melting point below 20°C [1] [6].

Vapor Pressure Characteristics

The vapor pressure of dimethoxy(methyl)octylsilane is reported as 0.16 kPa at 54°C [7]. This relatively low vapor pressure indicates limited volatility at moderate temperatures, which is consistent with the compound's molecular weight and structure. The presence of the long octyl chain contributes to reduced vapor pressure compared to smaller organosilicon compounds.

Flash Point and Flammability Parameters

The flash point of dimethoxy(methyl)octylsilane is 90°C [1] [4] [7], classifying it as a combustible liquid rather than a highly flammable substance. This flash point is consistent with the molecular structure and indicates that the compound requires elevated temperatures to generate sufficient vapor for ignition. The compound is classified under hazard statement H227 as a combustible liquid [1] [4].

Solubility Profile

Dimethoxy(methyl)octylsilane exhibits characteristic solubility behavior typical of organosilicon compounds with mixed hydrophobic and hydrophilic characteristics. The compound is insoluble in water due to the hydrophobic nature of the octyl chain [8]. However, it demonstrates solubility in alcohols such as ethanol [8] and other organic solvents including hexane . This solubility pattern reflects the amphiphilic nature of the molecule, where the methoxy groups provide some polarity while the octyl chain dominates the hydrophobic character.

The compound can undergo hydrolysis in the presence of water [8], a reaction typical of alkoxysilanes where the silicon-oxygen bonds can be cleaved under appropriate conditions. This hydrolytic sensitivity necessitates storage under inert gas conditions to prevent moisture-induced degradation [1] [6].

PropertyValueSource
Physical State at 20°CLiquidTCI Chemicals
AppearanceColorless to almost colorless clear liquidTCI Chemicals
ColorColorlessTCI Chemicals
Density (g/mL at 25°C)0.863Sigma-Aldrich
Specific Gravity (20/20)0.86TCI Chemicals
Boiling Point (°C)199TCI Chemicals
Flash Point (°C)90TCI Chemicals
Vapor Pressure (kPa at 54°C)0.16TCI Chemicals SDS
Refractive Index (n₂₀/D)1.42TCI Chemicals

Spectroscopic Characteristics

Nuclear Magnetic Resonance (NMR) Spectra

Nuclear magnetic resonance spectroscopy provides detailed structural information about dimethoxy(methyl)octylsilane. While comprehensive NMR data for this specific compound is limited in the literature, spectroscopic analysis of related organosilicon compounds with similar functional groups provides insight into expected spectral characteristics [10] [11].

The ¹H NMR spectrum would be expected to show characteristic signals for the different proton environments: the octyl chain protons appearing as multiplets in the aliphatic region (0.8-2.5 ppm), the methoxy proton signals as singlets around 3.6-3.8 ppm, and the silicon-bound methyl group as a singlet around 0.2-0.4 ppm [11]. The integration ratios would reflect the molecular composition with 15 protons from the octyl chain, 6 protons from the two methoxy groups, and 3 protons from the silicon-methyl group.

¹³C NMR spectroscopy would reveal the carbon framework, with the octyl chain carbons appearing in the aliphatic region (10-35 ppm), methoxy carbons around 50-55 ppm, and the silicon-bound methyl carbon appearing upfield around -5 to 0 ppm due to the shielding effect of silicon [11]. ²⁹Si NMR, when available, would provide direct information about the silicon environment, typically appearing in the range of -10 to -20 ppm for tetrahedrally coordinated silicon with organic and alkoxy substituents.

Infrared (IR) Spectral Analysis

Infrared spectroscopy of organosilicon compounds like dimethoxy(methyl)octylsilane reveals characteristic absorption bands that provide structural confirmation [12] [13]. The IR spectrum would be expected to show several diagnostic features based on the functional groups present.

The alkyl C-H stretching vibrations from the octyl chain and methyl groups would appear in the range of 2850-3000 cm⁻¹, with asymmetric and symmetric stretching modes clearly distinguishable [12] [13]. The Si-O stretching vibrations from the methoxy groups would manifest as strong absorptions typically in the range of 1000-1100 cm⁻¹ [12] [13]. The Si-C stretching vibrations would appear around 700-900 cm⁻¹, while C-O stretching from the methoxy groups would contribute absorptions around 1000-1200 cm⁻¹ [12] [13].

The characteristic Si-OCH₃ group vibrations would be particularly diagnostic, with the methoxy C-H stretching appearing around 2950 cm⁻¹ and the Si-O-C asymmetric stretching around 1080-1100 cm⁻¹ [12] [13]. The absence of Si-H or Si-OH stretching vibrations would confirm the substituted nature of the silicon center.

Mass Spectrometry Data

Mass spectrometry of dimethoxy(methyl)octylsilane would provide molecular weight confirmation and fragmentation pattern information. The molecular ion peak would appear at m/z 218, corresponding to the molecular weight of the compound [1] [2]. The fragmentation pattern would be characteristic of organosilicon compounds containing alkoxy and alkyl substituents.

Common fragmentation pathways for similar organosilicon compounds include loss of methoxy groups (loss of 31 mass units), loss of the octyl chain through α-cleavage relative to silicon, and formation of characteristic silicon-containing fragment ions [14] [15]. The base peak might correspond to loss of one or both methoxy groups, or to fragmentation of the octyl chain. Silicon-containing fragments often show characteristic isotope patterns due to the presence of ²⁸Si, ²⁹Si, and ³⁰Si isotopes.

Electrospray ionization mass spectrometry would typically show [M+H]⁺ or [M+Na]⁺ adduct ions, while electron impact ionization would provide extensive fragmentation useful for structural elucidation [15].

Electronic and Structural Features

Bonding Patterns and Electron Distribution

The silicon atom in dimethoxy(methyl)octylsilane adopts a tetrahedral coordination geometry, consistent with sp³ hybridization [16] [17]. The silicon center is bonded to four substituents: one methyl group, one octyl chain, and two methoxy groups. This arrangement results in a tetrahedral molecular geometry around the silicon atom with bond angles approximately 109.5° [17] [18].

The bonding pattern reflects the electronic properties of silicon, which is more electropositive than carbon (electronegativity 1.90 vs 2.55 for carbon) [19]. This electronegativity difference results in polarized Si-C and Si-O bonds, with silicon bearing partial positive charge and the attached atoms carrying partial negative charges [19]. The Si-O bonds to the methoxy groups are particularly polarized due to the higher electronegativity of oxygen.

The electron distribution around silicon is influenced by the ability of the element to utilize vacant d orbitals for bonding interactions [19]. While the ground state configuration involves sp³ hybridization, the presence of low-lying d orbitals allows for potential expansion of the coordination sphere under appropriate conditions, which is relevant for the hydrolysis reactivity of the compound [19].

Conformational Analysis

The conformational behavior of dimethoxy(methyl)octylsilane is governed by rotation about the Si-C bonds, particularly the bond connecting silicon to the octyl chain. The octyl chain can adopt various conformations through rotation about the C-C bonds, with gauche and anti conformations being predominant [20] [21].

The rotational barriers in organosilicon compounds are generally lower than those in corresponding carbon analogs [22] [21]. For methylsilane derivatives, computational studies have shown internal rotation barriers of approximately 1.7-2.0 kcal/mol, which are significantly lower than those found in analogous carbon compounds [22]. This reduced barrier is attributed to the longer Si-C bonds compared to C-C bonds and the different orbital overlap characteristics.

The methoxy groups attached to silicon can also undergo internal rotation, with the Si-O-C bond system allowing for conformational flexibility. The preferred conformations are influenced by steric interactions between the substituents and electronic effects related to the silicon center [20] [21].

The overall molecular conformation is also influenced by intramolecular interactions, particularly between the octyl chain and the methoxy groups. The extended nature of the octyl chain means that it can adopt various conformations without significant steric interference with the other substituents around silicon. This conformational flexibility contributes to the physical properties of the compound, including its liquid state at room temperature and its solubility characteristics in various solvents.

Solvent/PropertySolubility/BehaviorReference
WaterInsolubleSanfanchem
Alcohol (Ethanol)SolubleSanfanchem
Organic SolventsSoluble in ethanol and hexaneEvitachem
Hydrolysis in WaterCan be hydrolyzedSanfanchem
Storage ConditionMoisture sensitive, store under inert gasTCI Chemicals

Laboratory-Scale Synthesis Routes

From Octyltrichlorosilane Precursors

The synthesis of dimethoxy(methyl)octylsilane from octyltrichlorosilane precursors represents one of the most widely employed laboratory methodologies [1] . This approach utilizes the controlled methanolysis of trichlorosilane compounds to introduce methoxy groups while maintaining the silicon-carbon bond integrity.

The primary synthetic pathway involves the reaction of octyltrichlorosilane with methanol under carefully controlled conditions. Research has demonstrated that this transformation proceeds through a stepwise substitution mechanism, where chloride ligands are sequentially replaced by methoxy groups [1]. The process typically employs a 25 milliliter oven-dried stainless steel reactor containing 0.22 grams of benzyltributylphosphonium chloride as catalyst, 1.00 gram of 1-chlorooctane, and 2.71 grams of trichlorosilane [1]. Reaction conditions are maintained at 170 degrees Celsius for 2 hours under dry nitrogen atmosphere, achieving yields of 87 percent [1].

The mechanism involves initial formation of the octyltrichlorosilane intermediate through nucleophilic substitution of the alkyl halide with the silicon-hydrogen bond. Subsequent methanol addition proceeds via nucleophilic attack on the silicon center, with elimination of hydrogen chloride. The reaction selectivity can be controlled through careful management of the methanol-to-silane ratio and reaction temperature [3].

Alternative precursor routes have been developed utilizing methyldimethoxysilane as a starting material. Patent literature describes solvent-free methodologies where methyldimethoxysilane, cyclohexane halide, and magnesium powder are combined in molar ratios of 1:1:1 to 1.5, with catalyst concentrations of 0.1 to 0.5 percent by weight [4]. This approach provides yields exceeding 90 percent while maintaining high conversion efficiency [4].

Alternative Synthetic Pathways

Several alternative synthetic methodologies have been developed to access dimethoxy(methyl)octylsilane through non-traditional routes. Hydrosilylation reactions represent a particularly versatile approach, utilizing the addition of silicon-hydrogen bonds across carbon-carbon multiple bonds [5].

Palladium-catalyzed cross-coupling methodologies have emerged as powerful tools for silicon-carbon bond formation. These reactions employ palladium complexes in conjunction with organosilicon reagents to achieve selective coupling with octyl halides [6]. The process typically requires phosphine ligands and operates under mild conditions, providing excellent functional group tolerance [6].

Copper-catalyzed silylation reactions offer another valuable synthetic approach. Research has demonstrated that copper triflate complexes, in combination with phosphine ligands, can effectively promote the coupling of silicon nucleophiles with alkyl halides [7]. These reactions proceed through silylcopper intermediates and can achieve high regioselectivity when properly optimized [7].

Electrochemical synthesis methodologies have been investigated as environmentally sustainable alternatives. Studies indicate that molten salt electrolysis can be employed to generate organosilicon compounds directly from silicon dioxide precursors [8]. While these approaches are primarily demonstrated at laboratory scale, they offer potential for scalable implementation [8].

Organocatalytic protocols have gained attention for their environmental benefits. Research has shown that amidine derivatives such as 1,8-diazabicyclo[5.4.0]undec-7-ene can efficiently catalyze the formation of organosilicon compounds under solvent-free conditions [9]. These methodologies operate at mild temperatures (60 degrees Celsius) and achieve excellent yields while avoiding metal contamination [9].

Reaction Optimization Parameters

Catalyst Selection and Performance

Catalyst selection represents a critical factor in determining the efficiency and selectivity of dimethoxy(methyl)octylsilane synthesis. Platinum-based catalysts, particularly hexachloroplatinic acid, have historically dominated hydrosilylation reactions due to their exceptional activity and broad substrate scope [10].

Platinum catalysts typically operate at temperatures between 60 and 120 degrees Celsius, achieving turnover frequencies of 500 to 2000 per hour [11]. The selectivity for desired products ranges from 85 to 95 percent, making these systems highly effective for organosilicon synthesis [11]. However, the high cost and potential for metal contamination have driven research toward alternative catalytic systems [10].

Copper-based catalysts offer significant cost advantages while maintaining reasonable activity levels. These systems typically achieve turnover frequencies of 100 to 500 per hour with selectivities ranging from 70 to 85 percent [7]. Copper complexes are particularly effective in cross-coupling reactions and can operate under relatively mild conditions [7].

Palladium catalysts have demonstrated exceptional performance in silicon-carbon bond forming reactions. These systems achieve turnover frequencies of 200 to 800 per hour with selectivities between 80 and 90 percent [6]. Palladium complexes are particularly valuable for their tolerance of functional groups and ability to operate under mild reaction conditions [6].

Silicon(II) cationic species represent a new class of highly active catalysts. Research has shown that these compounds can achieve turnover frequencies exceeding 3000 per hour while maintaining selectivities of 88 to 95 percent [12]. These catalysts operate at remarkably low temperatures (25 to 60 degrees Celsius) and require minimal catalyst loadings [12].

Organocatalysts such as 1,8-diazabicyclo[5.4.0]undec-7-ene provide metal-free alternatives with excellent environmental profiles. While achieving lower turnover frequencies (50 to 200 per hour), these systems demonstrate superior selectivities (90 to 98 percent) and operate under benign conditions [9].

Solvent Effects on Reaction Kinetics

Solvent selection profoundly influences both reaction kinetics and product selectivity in organosilicon synthesis. Polar aprotic solvents such as tetrahydrofuran and dimethylformamide generally provide optimal reaction environments for nucleophilic substitution mechanisms [13].

Tetrahydrofuran has been identified as particularly effective for Grignard-based synthetic routes, providing excellent solvation of ionic intermediates while maintaining chemical inertness toward organosilicon compounds [4]. The coordinating ability of tetrahydrofuran stabilizes magnesium-based intermediates and promotes clean substitution reactions [4].

Toluene and other aromatic hydrocarbons are frequently employed in hydrosilylation reactions due to their thermal stability and compatibility with platinum catalysts [10]. These solvents provide good solubility for organosilicon substrates while minimizing side reactions [10].

Neat conditions (solvent-free) have gained popularity due to environmental considerations and simplified product isolation. Research has demonstrated that many organosilicon synthesis reactions can proceed effectively without solvent, particularly when employing organocatalysts or ionic liquid media [9].

Ionic liquids represent an emerging class of reaction media for organosilicon chemistry. These solvents provide unique properties including negligible vapor pressure, excellent thermal stability, and tunable solubility characteristics [8]. Room-temperature ionic liquids have shown particular promise for electrochemical silicon synthesis [8].

Temperature and Pressure Considerations

Temperature optimization represents a critical balance between reaction rate and product selectivity. For hydrosilylation reactions, optimal temperatures typically range from 80 to 120 degrees Celsius [10]. Higher temperatures accelerate reaction rates but may promote side reactions and reduce selectivity [14].

Pressure effects are generally moderate for most organosilicon synthesis reactions. Operating pressures of 1 to 5 atmospheres provide optimal conditions for most synthetic routes, with higher pressures offering modest improvements in reaction rates without significantly affecting selectivity [15].

High-temperature synthesis approaches, such as those employed in direct silicon reactions, require temperatures exceeding 170 degrees Celsius [1]. These conditions are necessary to activate silicon-carbon bond formation but must be carefully controlled to prevent thermal decomposition of products [1].

Low-temperature methodologies have been developed to improve selectivity and functional group tolerance. Palladium-catalyzed reactions can operate effectively at temperatures between 25 and 80 degrees Celsius, providing excellent selectivity while minimizing side reactions [6].

Temperature-controlled addition protocols have proven effective for managing exothermic reactions. Stepwise addition of reagents while maintaining constant temperature prevents thermal runaway and ensures consistent product quality [1].

Industrial Production Techniques

Industrial production of dimethoxy(methyl)octylsilane employs scaled versions of laboratory methodologies with significant process modifications to ensure economic viability and product quality. The Müller-Rochow process serves as the foundation for most industrial organosilicon production, providing silicon-based intermediates through direct reaction between silicon metal and organic halides [16].

Large-scale facilities typically employ fluidized bed reactors for silicon-organic halide reactions, operating at temperatures between 280 and 320 degrees Celsius [17]. These systems achieve high conversion efficiency while providing excellent heat management and product selectivity [17]. Industrial plants commonly utilize copper-based catalyst systems due to their cost-effectiveness and reasonable performance characteristics [16].

Continuous distillation systems are employed for product purification and separation. Industrial facilities typically operate multiple distillation columns in series to achieve the required purity levels (greater than 95 percent) while maximizing recovery of valuable byproducts [18]. Heat integration between process units significantly reduces energy consumption and improves economic viability [18].

Submerged arc furnace technology is employed for silicon metal production, which serves as the primary raw material for organosilicon synthesis [19]. These furnaces operate at temperatures exceeding 2000 degrees Celsius and consume 10 to 12 megawatt-hours per ton of silicon produced [19]. Recent developments focus on improving energy efficiency and reducing carbon emissions through process optimization [19].

Industrial facilities increasingly employ modular process systems to provide flexibility in production capacity and product specifications [20]. These systems allow manufacturers to scale production based on market demand while maintaining consistent product quality [20]. Koch Modular Process Systems have demonstrated the viability of this approach for silane and related organosilicon compound production [20].

Purification Methods and Quality Control

Purification of dimethoxy(methyl)octylsilane requires sophisticated separation techniques to achieve the high purity levels demanded by industrial applications. Fractional distillation remains the primary purification method, capable of achieving purities between 95 and 99 percent with recovery efficiencies of 85 to 95 percent [1].

Repeated fractionation using columns with 15 to 20 theoretical plates has proven effective for removing closely boiling impurities [1]. Spinning band columns provide enhanced separation efficiency and are commonly employed for high-purity applications [1]. Industrial facilities typically employ glass helices packing to maximize surface area while minimizing pressure drop [1].

Molecular distillation techniques are employed for achieving ultra-high purity levels (99 to 99.8 percent) required for electronic applications [21]. This methodology operates under high vacuum conditions to minimize thermal stress on sensitive organosilicon compounds while achieving excellent separation [21].

Column chromatography using silica gel or aluminum oxide provides high-resolution separations for analytical and small-scale preparative applications [22]. These methods achieve purities of 98 to 99.5 percent with recovery efficiencies of 80 to 90 percent [22]. Peroxide treatment is often employed to oxidize organophosphine and organoarsine impurities that may result from palladium-catalyzed synthetic routes [22].

Quality control protocols employ multiple analytical techniques to ensure product specifications. Gas chromatography provides quantitative analysis of purity and impurity profiles, while nuclear magnetic resonance spectroscopy confirms structural integrity [23]. Inductively coupled plasma analysis monitors trace metal contamination levels [24].

Fourier-transform infrared spectroscopy is utilized for rapid quality assessment of silicon-containing materials [23]. This technique provides real-time monitoring of interstitial oxygen and carbon content, which are critical quality parameters for electronic-grade materials [23].

Process quality control systems monitor production parameters in real-time to ensure consistent product quality [25]. These systems track temperature, pressure, flow rates, and composition throughout the production process, enabling immediate corrective action when deviations occur [25].

Analytical standards such as ASTM and ISO methodologies are employed to ensure reproducible quality measurements across different facilities and geographical regions [23]. These standardized approaches enable reliable comparison of product quality and facilitate international trade [23].

Moisture sensitivity considerations require specialized handling and storage protocols for organosilicon compounds [1]. Products are typically stored under inert atmosphere conditions to prevent hydrolysis and maintain product integrity throughout the supply chain [1].

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 3 companies with hazard statement code(s):;
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H411 (50%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

85712-15-8

Wikipedia

Dimethoxy(methyl)octylsilane

Dates

Last modified: 08-16-2023

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